Oosporein

描述

This compound has been reported in Beauveria bassiana, Cordyceps, and Arcopilus aureus with data available.

from Chaetomium trilaterale; found in moldy peanuts

Structure

3D Structure

属性

IUPAC Name |

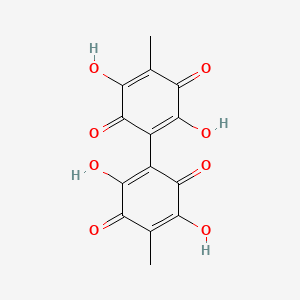

2-(2,5-dihydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h15,17,20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMPJEGFPQTNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)O)C2=C(C(=O)C(=C(C2=O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963861 | |

| Record name | Oosporein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-54-7 | |

| Record name | Oosporein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oosporein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oosporein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oosporein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OOSPOREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708AUK232A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oosporein: A Technical Guide to its Discovery, Fungal Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oosporein, a symmetrical dibenzoquinone, has garnered significant scientific interest due to its wide range of biological activities, including insecticidal, antifungal, and potential antitumor properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its fungal producers. It details the historical context of its initial identification and outlines the methodologies for its extraction, purification, and characterization. Furthermore, this document presents a summary of the biosynthetic pathway of this compound, offering insights into its molecular synthesis by various fungal species. Quantitative data on this compound production are compiled for comparative analysis, and detailed experimental protocols are provided to facilitate replication and further research in laboratory settings.

Introduction: Discovery and Historical Context

This compound (C₁₄H₁₀O₈) is a red crystalline mycotoxin first described in the scientific literature in a 1944 paper by Kögl and van Wessem, who isolated it from the fungus Oospora colorans.[1][2][3] Initially noted for its distinct pigmentation, subsequent research in the 1960s led to its isolation from the entomopathogenic fungus Beauveria bassiana, which brought its potent insecticidal properties to light.[4][5] Since then, this compound has been identified in a variety of other fungal genera, including Chaetomium, Cochliobolus, Lecanicillium, and Phlebia, highlighting its widespread occurrence in the fungal kingdom. The molecule's broad spectrum of bioactivities has made it a subject of ongoing research for its potential applications in agriculture and medicine.

Fungal Sources of this compound

A diverse range of fungi, occupying various ecological niches, are known to produce this compound. This distribution suggests a significant evolutionary role for this secondary metabolite. The primary fungal producers of this compound are summarized in the table below.

| Fungal Genus | Species Examples | Ecological Niche |

| Beauveria | B. bassiana, B. brongniartii, B. caledonica | Entomopathogenic |

| Chaetomium | C. cupreum, C. globosum | Endophytic, Saprophytic |

| Cochliobolus | C. kusanoi | Endophytic |

| Lecanicillium | L. psalliotae | Mycoparasitic |

| Oospora | O. colorans | Saprophytic |

| Phlebia | Not specified | Basidiomycete |

| Blackwellomyces | B. cardinalis | Entomopathogenic |

Biosynthesis of this compound: The OpS Gene Cluster

The biosynthesis of this compound is orchestrated by a conserved gene cluster known as the this compound synthase (OpS) cluster. This pathway has been extensively studied in the entomopathogenic fungus Beauveria bassiana. The core of this pathway is a polyketide synthase (PKS) that initiates the synthesis of the precursor molecule, orsellinic acid. A series of enzymatic modifications, including hydroxylation, oxidation, and dimerization, subsequently convert orsellinic acid into the final this compound product.

The key genes and their functions in the this compound biosynthetic pathway in Beauveria bassiana are outlined below:

-

OpS1 (PKS): A polyketide synthase that produces the initial precursor, orsellinic acid.[4][5][6]

-

OpS4 (Hydroxylase): Hydroxylates orsellinic acid to form 6-methyl-benzenetriol.[4][5][6]

-

OpS7 (Dioxygenase): Oxidizes 6-methyl-benzenetriol to 6-methyl-benzenetetrol.[4][5][6]

-

OpS5 (Catalase): Catalyzes the dimerization of 6-methyl-benzenetetrol to form this compound.[4][5][6]

-

OpS3 (Transcription Factor): A key positive regulator of the OpS gene cluster expression.[4][5][6][7]

-

OpS2 (Transporter): A putative major facilitator superfamily transporter.[8]

-

OpS6 (Glutathione S-transferase): Potentially involved in protecting the cell from oxidative stress during biosynthesis.[8]

The regulation of the OpS cluster is complex, involving not only the pathway-specific transcription factor OpS3 but also global regulators such as BbSmr1 (a negative regulator), BbMsn2 (a stress-responsive negative regulator), and the pH-responsive transcription factor BbPacC.[9][10]

Caption: this compound biosynthetic pathway and its regulation.

Experimental Protocols

General Fungal Culture and this compound Production

The production of this compound can be achieved through submerged fermentation of the producing fungal strain. The following is a generalized protocol:

-

Inoculum Preparation: Inoculate a suitable agar medium (e.g., Potato Dextrose Agar - PDA, Yeast Malt Agar - YM) with the fungal strain of interest. Incubate at 25-28°C for 7-14 days until sufficient sporulation is observed.

-

Spore Suspension: Harvest the spores by flooding the agar plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

-

Fermentation: Inoculate a liquid medium (e.g., Sabouraud Dextrose Broth - SDB, Potato Dextrose Broth - PDB) with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

-

Incubation: Incubate the liquid culture at 25-28°C with shaking (e.g., 150-200 rpm) for 7-21 days. The appearance of a red to reddish-brown pigmentation in the culture broth is indicative of this compound production.

This compound Extraction and Purification

The following protocol outlines a general method for the extraction and purification of this compound from fungal liquid cultures.

Caption: General workflow for this compound extraction and purification.

Detailed Protocol:

-

Separation of Mycelia: After incubation, separate the fungal mycelia from the culture broth by filtration through cheesecloth or filter paper.

-

Acidification of Filtrate: Adjust the pH of the culture filtrate to 2.0-3.0 using a strong acid (e.g., HCl). This step protonates the this compound, making it more soluble in organic solvents.

-

Solvent Extraction: Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process 2-3 times to maximize the yield.

-

Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Crystallization: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethanol) and allow it to crystallize at a low temperature (e.g., 4°C). The resulting red crystals can be collected by filtration.

-

Chromatographic Purification (Optional): For higher purity, the crude extract or crystallized this compound can be further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of this compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound and for quantification.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain, culture medium, and fermentation conditions. The following tables summarize some reported quantitative data on this compound production.

Table 1: this compound Production in Liquid Culture

| Fungal Strain | Culture Medium | This compound Yield | Reference |

| Beauveria bassiana Wild Type | Sabouraud Dextrose Broth (SDB) | <0.01 mg/mL | [11] |

| Beauveria bassiana ΔBbsmr1 | 0.5x SDB | Copious production | [11] |

| Beauveria bassiana OpS3 Overexpression | SDB | 0.05 - 0.2 mg/mL | [11] |

| Beauveria bassiana Wild Type | SDB (pH 8.0) | 0.039 - 0.166 mg/mL | [10] |

| Beauveria caledonica | Not specified | 17.5 µg/mL (used for feedback induction) | [12] |

Table 2: this compound Production in Insect Cadavers

| Fungal Strain | Host Insect | This compound Yield (per cadaver) | Time Post Mortem | Reference |

| Beauveria bassiana Wild Type | Galleria mellonella | ~0.02 mg | 48 hours | [11] |

| Beauveria bassiana ΔBbsmr1 | Galleria mellonella | 3- to 10-fold higher than WT | 24-48 hours | [11] |

| Beauveria bassiana OpS3 Overexpression | Galleria mellonella | 3- to 10-fold higher than WT | 24-48 hours | [11] |

Conclusion

This technical guide has provided a comprehensive overview of the discovery, fungal sources, biosynthetic pathway, and methodologies for the isolation and characterization of this compound. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development. The elucidation of the this compound biosynthetic pathway and its complex regulation opens avenues for metabolic engineering to enhance its production for potential applications in pest control and as a lead compound for novel therapeutics. Further research into the optimization of fermentation conditions and the exploration of new fungal producers will undoubtedly expand the potential of this versatile mycotoxin.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Scientists Unveil Mechanism of this compound Biosynthesis and Its Effect on Immune Inhibition in Insects----Chinese Academy of Sciences [english.cas.cn]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the this compound biosynthesis gene cluster in an entomopathogenic fungus Blackwellomyces cardinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

An In-depth Technical Guide to Oosporein Production in Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oosporein, a bioactive secondary metabolite produced by various fungal strains, with a particular focus on the entomopathogenic fungus Beauveria bassiana. This compound, a red dibenzoquinone, has garnered significant interest due to its diverse biological activities, including insecticidal, antimicrobial, antiviral, and cytotoxic properties. This document details the biosynthetic pathway of this compound, its regulatory networks, quantitative production data, and detailed experimental protocols for its study.

This compound: A Fungal Bioweapon

This compound (C₁₄H₁₀O₈) is a symmetrical 1,4-bibenzoquinone that was first identified in the 1960s.[1] It is produced by a variety of fungi, including the insect pathogens Beauveria bassiana and Beauveria brongniartii, as well as various plant pathogenic and endophytic fungi.[1][2] The compound plays a crucial role in the lifecycle of these fungi, particularly in the context of insect pathogenesis. This compound is not considered a direct insect toxin but rather a virulence factor that helps the fungus overcome the host's immune system, facilitating fungal proliferation within the insect.[1][2] After the host's death, this compound exhibits potent antimicrobial activity, which is thought to limit bacterial competition on the nutrient-rich insect cadaver, allowing the fungus to maximize its growth and sporulation.[3][4]

The Biosynthesis of this compound in Beauveria bassiana

The biosynthesis of this compound in Beauveria bassiana is orchestrated by a conserved gene cluster, designated as the OpS cluster, which comprises seven genes (OpS1-OpS7).[1][2] The pathway begins with the production of orsellinic acid by a polyketide synthase.

The key steps in the this compound biosynthetic pathway are as follows:

-

Orsellinic Acid Synthesis: The polyketide synthase, OpS1, synthesizes the precursor molecule, orsellinic acid.[1][5]

-

Hydroxylation: The hydroxylase OpS4 converts orsellinic acid to benzenetriol.[1]

-

Oxidation: The dioxygenase OpS7 oxidizes benzenetriol to benzenetetrol.[1]

-

Dimerization: Finally, the catalase OpS5 catalyzes the dimerization of benzenetetrol to form this compound.[1]

A schematic representation of this pathway is provided below.

Regulation of this compound Production

The production of this compound is a tightly regulated process, influenced by both pathway-specific and global transcription factors. This complex regulatory network ensures that this compound is produced at the appropriate time and place, primarily within the insect host.

A simplified diagram of the regulatory cascade is presented below:

Key regulatory factors include:

-

OpS3: A pathway-specific transcription factor that positively regulates the expression of the other OpS genes.[1][6]

-

BbSmr1: A negative regulator that represses the expression of OpS3. Deletion of Bbsmr1 leads to constitutive this compound production.[3][4]

-

BbPacC: A pH-dependent transcription factor that positively regulates this compound production under alkaline conditions by activating OpS3.[7][8]

-

Bbmsn2: A negative regulator that represses this compound synthesis.[8]

Quantitative Analysis of this compound Production

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and genetic modifications. The following table summarizes quantitative data on this compound production from various studies.

| Fungal Strain | Culture Condition/Genetic Modification | This compound Yield | Reference |

| Beauveria bassiana (Wild Type) | Submerged culture broth | 504.7 ± 13.6 mg/L | [1] |

| Beauveria bassiana (Wild Type) | In Galleria mellonella cadaver (48 h post-death) | ~0.02 mg/cadaver | [7] |

| Beauveria bassiana (ΔBbsmr1 mutant) | In Galleria mellonella cadaver (24-48 h post-death) | 3- to 10-fold higher than Wild Type | [7] |

| Beauveria bassiana (OpS3 overexpression) | In Galleria mellonella cadaver (24-48 h post-death) | 3- to 10-fold higher than Wild Type | [7] |

| Beauveria bassiana (OpS3 overexpression) | Culture supernatants | 0.05 to 0.2 mg/mL | [6] |

| Beauveria bassiana (Wild Type) | SDB medium, pH 6.3-7.4 | ~0.4 mg/mL | [9] |

| Beauveria bassiana (ΔBbmsn2 mutant) | SDB medium, pH 5.1-7.4 | 0.4-0.6 mg/mL | [9] |

| Beauveria bassiana (Wild Type) | SDB medium, pH 8.0 | 0.039 ± 0.001 to 0.166 ± 0.016 mg/mL | [3] |

| Beauveria bassiana (ΔOpS2 mutant) | Culture filtrate | 48.71 ± 8.16 µg/mL | [2] |

| Beauveria bassiana (Wild Type) | Culture filtrate | 31.34 ± 4.41 µg/mL | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

This compound Extraction and Purification

Objective: To extract and purify this compound from fungal cultures or insect cadavers.

Materials:

-

Fungal culture filtrate or homogenized insect cadavers

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

DMSO/methanol (50:50, v/v)

-

High-Performance Liquid Chromatography (HPLC) system with a reversed-phase C18 column

Protocol:

-

Acidify the fungal culture filtrate or homogenized insect material to pH 2.0 with HCl.

-

Extract the acidified solution with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

-

Dissolve the dried extract in a minimal volume of DMSO/methanol (50:50, v/v).

-

Fractionate the extract by HPLC using a reversed-phase C18 column. A typical mobile phase is a mixture of water/acetonitrile (75:25, v/v) containing 0.1% trifluoroacetic acid (TFA) under isocratic conditions.[10]

-

Monitor the elution at 287 nm and collect the fractions corresponding to the this compound peak.[11]

-

Confirm the identity and purity of the collected fractions using techniques such as mass spectrometry and NMR.

Quantification of this compound by HPLC-DAD

Objective: To quantify the concentration of this compound in a sample using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Materials:

-

Purified this compound standard

-

HPLC-grade methanol and acetonitrile

-

Formic acid or other acidic modifiers

-

HPLC system with a DAD

-

Reversed-phase C18 column

Protocol:

-

Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 0.025 to 0.8 mg/mL) in methanol.[9]

-

Sample Preparation: Prepare the sample extract as described in the extraction protocol and filter it through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A binary solvent gradient with acidic modifiers is often used. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 287 nm.[1]

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard solutions to generate a standard curve by plotting peak area against concentration. Inject the prepared samples and determine the this compound concentration by interpolating the peak area from the standard curve.

Insect Bioassay for this compound Virulence

Objective: To assess the contribution of this compound to fungal virulence against an insect host.

Materials:

-

Insect larvae (e.g., Galleria mellonella)

-

Fungal spore suspensions (e.g., 1 x 10⁷ conidia/mL) of wild-type and mutant strains (e.g., ΔOpS1).[7]

-

Sterile water or saline with 0.05% Tween 80

-

Microsyringe or needle for injection (optional, for injection assays)

-

Petri dishes with moistened filter paper

Protocol (Topical Infection):

-

Prepare spore suspensions of the desired fungal strains in sterile water with a surfactant.

-

Immerse groups of insect larvae in the spore suspensions for a defined period (e.g., 30 seconds).

-

Transfer the treated larvae to clean Petri dishes with moistened filter paper to maintain humidity.

-

Incubate the larvae at an appropriate temperature (e.g., 25°C) and monitor daily for mortality.

-

Record the number of dead larvae each day and calculate the median lethal time (LT₅₀).

-

Compare the virulence of the this compound-producing strain with the non-producing mutant.

Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacteria.

Materials:

-

Purified this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer or plate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the bacterial growth medium to achieve a range of concentrations.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying this compound.

Conclusion

This compound represents a fascinating and potent secondary metabolite with significant potential in various applications, from biological control of insect pests to the development of novel antimicrobial agents. This technical guide provides a foundational understanding of this compound, its biosynthesis, and regulation, along with practical experimental protocols. Further research into the diverse biological activities of this compound and the engineering of fungal strains for enhanced production will undoubtedly unlock new opportunities in biotechnology and medicine.

References

- 1. Development of a sensitive high-performance liquid chromatography-diode array detection assay for the detection and quantification of the beauveria metabolite this compound from submerged culture broth and bio-control formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide to the Biosynthesis Pathway of Oosporein in Entomopathogenic Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oosporein, a red 1,4-bibenzoquinone, is a secondary metabolite produced by various entomopathogenic fungi, including species of Beauveria and Metarhizium. It plays a significant role in fungal virulence by aiding in the evasion of the host's immune system and exhibiting antimicrobial properties that reduce competition from other microorganisms on insect cadavers. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic regulation, and detailed experimental protocols for its study. The information presented herein is intended to support researchers and drug development professionals in further exploring the therapeutic and biotechnological potential of this compound and its biosynthetic machinery.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in entomopathogenic fungi, particularly in the model organism Beauveria bassiana, is a well-characterized polyketide synthase (PKS) pathway. The process is orchestrated by a gene cluster, designated as the OpS cluster, which comprises seven core genes (OpS1 through OpS7) responsible for the stepwise synthesis of this compound from basic metabolic precursors.[1][2]

The pathway commences with the synthesis of orsellinic acid (OA) by the polyketide synthase this compound Synthase 1 (OpS1).[1][2] This initial step is followed by a series of enzymatic modifications, including hydroxylation and oxidation, catalyzed by other enzymes within the OpS cluster, ultimately leading to the formation of the this compound molecule.

Key Enzymes and Intermediates

The core enzymes and their functions in the this compound biosynthesis pathway have been elucidated through genetic and biochemical studies.[1][3][4] The key steps are as follows:

-

Orsellinic Acid Synthesis: The non-reducing polyketide synthase OpS1, which contains β-ketoacyl synthase (KS), acyltransferase (AT), dehydrogenase (DH), acyl carrier protein (ACP), and thioesterase (TE) domains, catalyzes the formation of orsellinic acid.[3][5]

-

Hydroxylation: The hydroxylase OpS4 hydroxylates orsellinic acid to produce 6-methyl-1,2,4-benzenetriol.[1][3]

-

Oxidation: The putative dioxygenase OpS7 oxidizes 6-methyl-1,2,4-benzenetriol to 6-methyl-1,2,4,5-benzenetetrol.[1][3]

-

Dimerization: The catalase OpS5 catalyzes the dimerization of 6-methyl-1,2,4,5-benzenetetrol to form the final product, this compound.[1][3]

The pathway also involves several intermediate compounds, some of which can be formed through non-enzymatic reactions.[1][3]

Genetic Regulation of this compound Biosynthesis

The expression of the OpS gene cluster is tightly regulated by a complex network of transcription factors that respond to both internal and external cues, such as pH and nutrient availability.

Key Regulatory Factors

-

OpS3: A Gal4-like Zn2Cys6 transcription factor located within the OpS gene cluster. OpS3 is a positive regulator, and its deletion abolishes this compound production.[1] Conversely, overexpression of OpS3 leads to a significant increase in this compound synthesis.[1]

-

BbSmr1: A C2H2-type zinc finger protein that acts as a negative regulator of this compound production.[6] Deletion of the Bbsmr1 gene results in the upregulation of the OpS gene cluster and constitutive this compound production.[6] BbSmr1 exerts its repressive effect by negatively regulating the expression of OpS3.[6]

-

BbPacC: A pH-responsive transcription factor that positively regulates this compound production under alkaline conditions.[7] Overexpression of BbPacC enhances this compound synthesis at neutral to alkaline pH, while its deletion prevents production.[7]

-

Bbmsn2: A stress-responsive transcription factor that acts as a negative regulator of this compound biosynthesis.[7]

References

- 1. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous Expression of Bovine Opsin in Pichia Pastoris | NIST [nist.gov]

- 4. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of this compound – ScienceOpen [scienceopen.com]

- 5. Development of a sensitive high-performance liquid chromatography-diode array detection assay for the detection and quantification of the beauveria metabolite this compound from submerged culture broth and bio-control formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Agrobacterium tumefaciens-mediated genetic transformation of the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

Oosporein: A Fungal Metabolite with Diverse Ecological Roles - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oosporein, a red dibenzoquinone pigment, is a secondary metabolite produced by a variety of fungal species. Initially identified from Oospora colorans, it is now known to be synthesized by numerous entomopathogenic, endophytic, and soil-inhabiting fungi. This technical guide provides an in-depth overview of the natural sources of this compound and its significant and varied ecological roles. Quantitative data on its biological activities, including antimicrobial, insecticidal, cytotoxic, and phytotoxic effects, are summarized for comparative analysis. Detailed experimental protocols for the isolation, quantification, and bioactivity assessment of this compound are provided to facilitate further research. Furthermore, key biochemical and regulatory pathways are visualized using Graphviz to offer a clear understanding of the underlying molecular mechanisms. This guide is intended to be a comprehensive resource for researchers and professionals in mycology, natural product chemistry, and drug development.

Natural Sources of this compound

This compound is produced by a diverse range of fungi, highlighting its widespread distribution in various ecological niches. The primary producers are entomopathogenic fungi, but endophytic and soil fungi also contribute to its natural prevalence.

Table 1: Fungal Producers of this compound and Their Habitats

| Fungal Species | Type | Natural Habitat/Source | References |

| Beauveria bassiana | Entomopathogenic | Insects, Soil, Plant Endophyte | [1][2] |

| Beauveria brongniartii | Entomopathogenic | Insects, Soil | [1][3] |

| Beauveria caledonica | Entomopathogenic | Insects (e.g., Hylobius abietis) | [4] |

| Chaetomium cupreum | Endophytic | Roots of Miscanthus sinensis | [2][5] |

| Cochliobolus kusanoi | Endophytic | Plant tissues | [6] |

| Lecanicillium aphanocladii | Mycoparasitic | Other fungi, Insects | [2] |

| Oospora colorans | Soil Fungus | Soil | |

| Phlebia sp. | Basidiomycete | Wood-decaying | [1] |

| Blackwellomyces cardinalis | Entomopathogenic | Lepidopteran larvae | [7][8] |

Ecological Role of this compound

This compound plays a crucial role in the producing fungus's survival and interaction with its environment. Its biological activities are multifaceted, ranging from pathogenic and competitive to potentially symbiotic.

Insecticidal and Immunosuppressive Activity

This compound is a key virulence factor for many entomopathogenic fungi. While it exhibits some direct insecticidal activity, its primary role appears to be the suppression of the host's immune system, which facilitates fungal proliferation within the insect hemocoel.[1][9] this compound has been shown to inhibit prophenoloxidase (PPO) activity, a critical component of the insect immune response, and down-regulate the expression of antifungal peptides.[9] This immunosuppressive action allows the fungus to overcome host defenses and establish a successful infection.

Table 2: Insecticidal and Immunomodulatory Effects of this compound

| Target Insect | Assay Type | Observed Effect | Concentration/Dose | References |

| Galleria mellonella (Wax Moth) | Injection | Increased susceptibility to subsequent infection | 0.125 µ g/larva | [6] |

| Hylobius abietis (Pine Weevil) | Injection | Increased susceptibility to subsequent infection | 0.125 µ g/larva | [6] |

| Silverleaf Whitefly | Topical Application | ~20% mortality alone; >90% mortality with B. bassiana spores | Not specified | [3] |

Antimicrobial Activity

After the death of an insect host, the cadaver becomes a nutrient-rich resource susceptible to colonization by other microorganisms. This compound produced by fungi like Beauveria bassiana plays a critical role in outcompeting bacteria for these resources.[10] It exhibits significant antibacterial activity, particularly against Gram-positive bacteria, thereby ensuring the fungus can maximally utilize the host cadaver for growth and sporulation.[1]

Table 3: Antimicrobial Activity of this compound (MIC Values)

| Microorganism | Type | MIC (µg/mL) | References |

| Staphylococcus aureus | Gram-positive bacteria | 12.5 - 50 | [6] |

| Bacillus subtilis | Gram-positive bacteria | 12.5 - 50 | [6] |

| Micrococcus lysodeikticus | Gram-positive bacteria | 12.5 - 50 | [6] |

| Pantoea sp. | Gram-negative bacteria | MIC50: 3 | [3] |

| Staphylococcus sp. | Gram-positive bacteria | MIC50: 5 | [3] |

| Stenotrophomonas sp. | Gram-negative bacteria | MIC50: 10 | [3] |

| Acinetobacter sp. | Gram-negative bacteria | MIC50: 30 | [3] |

| Enterococcus sp. | Gram-positive bacteria | MIC50: 100 | [3] |

| Phytophthora infestans | Oomycete | Antifungal activity observed | Not specified |

Phytotoxicity

This compound can also exhibit phytotoxic effects, inhibiting plant growth.[6] This activity may play a role in the pathogenic interactions of some this compound-producing fungi with plants. However, in some endophytic relationships, the production of this compound at controlled concentrations may be tolerated by the host plant and even contribute to its defense against herbivores or pathogens.[5]

Table 4: Phytotoxicity of this compound

| Plant Species | Assay Type | Observed Effect | Concentration | References |

| Oats and Wheat coleoptiles | Growth Inhibition | Inhibition of growth | 10 µM - 10 mM | [6] |

| Lactuca sativa (Lettuce) | Seedling Growth | Reduced fresh weight of aboveground parts and roots | 250 ppm | |

| Miscanthus sinensis | Seedling Growth | Reduced fresh weight of aboveground parts at high concentration | 125 ppm | |

| Miscanthus sinensis | Seedling Growth | Promoted plant growth under Aluminum stress | 10 ppm |

Cytotoxicity

This compound has demonstrated cytotoxic effects against various mammalian cell lines, suggesting potential for further investigation in drug development, particularly in oncology.[6]

Table 5: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cell Type | IC50 | References |

| HL-60 | Human promyelocytic leukemia | 28.66 µM | [6] |

| A549 | Human lung carcinoma | 28.66 µM | [6] |

| MDCK | Madin-Darby canine kidney | 86 µM (24h) | [2] |

| RAW 264.7 | Mouse macrophage | 78 µM (24h) | [2] |

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain and culture conditions.

Table 6: this compound Production Yields

| Fungal Strain | Culture Condition | Yield | References |

| Beauveria bassiana PQ2 | Biofilm Bioreactor | 183 mg/L | [11] |

| Beauveria brongniartii | Submerged Culture | 270 mg/L | [11] |

| Beauveria bassiana | Submerged Fermentation | Up to 480 mg/L | [11] |

| Beauveria bassiana WT | Culture Supernatant | <0.01 mg/mL | [3] |

| Beauveria bassiana OpS3 overexpression | Culture Supernatant | 0.05 - 0.2 mg/mL | [3] |

| Beauveria bassiana WT | Fungus-killed G. mellonella cadaver | ~0.02 mg/cadaver (48 h post-death) | [3] |

Experimental Protocols

Isolation and Purification of this compound from Fungal Culture

This protocol describes the extraction and purification of this compound from a liquid culture of a producing fungus.

-

Fungal Cultivation: Inoculate the this compound-producing fungus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under optimal conditions for this compound production (typically 7-14 days with shaking).

-

Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Crystallization: Dissolve the crude extract in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization of this compound.

-

Purification: Collect the this compound crystals by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantification of this compound using HPLC-DAD

This method allows for the sensitive detection and quantification of this compound.

-

Sample Preparation: Dissolve a known amount of the purified this compound or crude extract in a suitable solvent (e.g., methanol).

-

HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.

-

Detection Wavelength: 287 nm.

-

-

Quantification: Create a standard curve using known concentrations of purified this compound. Quantify the this compound in the samples by comparing their peak areas to the standard curve.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed the target cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Insect Bioassay (Injection Method)

This protocol assesses the in vivo effect of this compound on insects.

-

Insect Rearing: Use healthy, last-instar larvae of a model insect such as Galleria mellonella.

-

Sample Preparation: Dissolve purified this compound in a suitable solvent (e.g., 5% DMSO in insect saline) to the desired concentration.

-

Injection: Inject a small, defined volume (e.g., 10 µL) of the this compound solution into the hemocoel of each larva using a micro-syringe. A control group should be injected with the solvent alone.

-

Incubation: Maintain the larvae under controlled conditions (temperature and humidity) and monitor for mortality and other symptoms daily.

-

Data Analysis: Record the mortality rates over time and calculate parameters such as LT50 (median lethal time).

Phytotoxicity Assay (Seed Germination and Root Elongation)

This assay evaluates the effect of this compound on plant development.

-

Test Species: Select seeds of sensitive plant species such as lettuce (Lactuca sativa) or cress (Lepidium sativum).

-

Sample Preparation: Prepare a series of dilutions of this compound in distilled water or a suitable buffer.

-

Assay Setup: Place a filter paper in a petri dish and moisten it with a specific volume of the this compound solution or a control solution.

-

Seed Plating: Place a known number of seeds on the filter paper in each petri dish.

-

Incubation: Incubate the petri dishes in the dark or under a light/dark cycle at a constant temperature for a defined period (e.g., 3-5 days).

-

Measurement: After the incubation period, measure the germination percentage and the length of the roots and shoots.

-

Data Analysis: Compare the germination and growth of the this compound-treated seeds to the control to determine the phytotoxic effect.

Visualizations of Key Pathways and Workflows

This compound Biosynthesis Pathway in Beauveria bassiana

The biosynthesis of this compound in Beauveria bassiana starts from orsellinic acid and involves a series of enzymatic reactions encoded by the OpS gene cluster.

Caption: Biosynthetic pathway of this compound in Beauveria bassiana.

Regulatory Cascade of this compound Production

The production of this compound is tightly regulated by a network of transcription factors that respond to environmental cues such as pH.

References

- 1. protocols.io [protocols.io]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Evaluation of Phytotoxic Potential of Two Aspergillus Isolates by Germination Test [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. sketchviz.com [sketchviz.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. m.elewa.org [m.elewa.org]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. graphviz.org [graphviz.org]

- 11. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to the Mechanism of Action of Oosporein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oosporein, a dibenzoquinone secondary metabolite, is produced by a variety of fungal species, including those from the genera Beauveria, Chaetomium, and Cochliobolus. Initially identified over seven decades ago, this compound has garnered significant interest within the scientific community due to its diverse range of biological activities. These activities include potent antimicrobial, cytotoxic, and immunomodulatory effects, highlighting its potential as a lead compound for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its cytotoxic and immunomodulatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, primarily involving the induction of oxidative stress, modulation of key signaling pathways, and interference with host immune responses.

Cytotoxic and Pro-Apoptotic Effects in Mammalian Cells

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism underlying this cytotoxicity is the induction of apoptosis, a form of programmed cell death, through the generation of reactive oxygen species (ROS).

Induction of Oxidative Stress: this compound treatment leads to a dose-dependent increase in intracellular ROS levels. This surge in ROS disrupts the cellular redox balance, leading to oxidative damage to vital cellular components, including lipids, proteins, and DNA. A key indicator of this oxidative damage is the increase in malondialdehyde (MDA), a product of lipid peroxidation.

Mitochondrial Dysfunction: The excessive production of ROS triggers the loss of mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptotic pathway. This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm.

Activation of Caspase Cascade: The release of mitochondrial pro-apoptotic factors initiates a cascade of caspase activation. This compound treatment has been shown to upregulate the gene expression and activity of key executioner caspases, including caspase-3, caspase-6, and caspase-9. Activated caspase-3, in particular, is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Immunomodulatory Effects in Insects

In the context of entomopathogenic fungi, this compound plays a crucial role in evading the host's immune system, thereby facilitating fungal infection. This immunosuppressive activity is primarily achieved through the inhibition of the prophenoloxidase (PPO) activating cascade, a key component of the insect humoral immune system.

Inhibition of Prophenoloxidase (PPO) Activation: The PPO cascade is responsible for melanin synthesis, which is essential for wound healing and the encapsulation of foreign invaders. This compound has been shown to inhibit the activity of PPO, thereby preventing melanization and allowing the fungus to proliferate within the insect host.

Downregulation of Antimicrobial Peptide Expression: In addition to inhibiting the PPO system, this compound can also downregulate the expression of antifungal genes in insects, further compromising their ability to mount an effective immune response against the fungal pathogen.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria. Its primary biological function in fungi like Beauveria bassiana is thought to be the suppression of competing bacteria on insect cadavers, ensuring the fungus can effectively utilize the host nutrients for its own growth and sporulation.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and antimicrobial activities of this compound.

Table 1: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDCK | Madin-Darby Canine Kidney | 86 | 24 | |

| RAW 264.7 | Murine Macrophage | 78 | 24 | |

| HL-60 | Human Promyelocytic Leukemia | ~28 | Not Specified | |

| A549 | Human Lung Carcinoma | ~28 | Not Specified |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterial Species | Gram Stain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Pantoea sp. | Negative | 3 | ~100 | |

| Staphylococcus sp. | Positive | 5 | ~100 | |

| Stenotrophomonas sp. | Negative | 10 | ~100 | |

| Acinetobacter sp. | Negative | 30 | ~100 | |

| Enterococcus faecalis | Positive | 100 | >200 |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

96-well flat-bottom plates

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

Intracellular ROS Detection using DCFH-DA

This protocol measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

24-well plates

-

Cell culture medium

-

This compound stock solution

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Serum-free medium

-

Phosphate-buffered saline (PBS)

-

Fluorometer or flow cytometer

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound for the desired time period.

-

Wash the cells once with serum-free medium.

-

Prepare a 20 µM working solution of DCFH-DA in serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity using a fluorometer or flow cytometer with excitation at approximately 488 nm and emission at approximately 525 nm.

-

ROS levels are expressed as the fold change in fluorescence intensity compared to the untreated control.

Caspase-3/7 Activity Assay

This protocol quantifies the activity of executioner caspases-3 and -7, key markers of apoptosis.

Materials:

-

96-well white-walled plates

-

Cell culture medium

-

This compound stock solution

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate at the desired density.

-

Treat cells with this compound to induce apoptosis. Include untreated and positive controls.

-

After the treatment period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Caspase activity is expressed as the fold change in luminescence compared to the untreated control.

Insect Hemolymph Prophenoloxidase (PPO) Activity Assay

This protocol measures the activity of PPO in insect hemolymph.

Materials:

-

Insect larvae (e.g., Galleria mellonella)

-

Ice-cold anticoagulant buffer

-

This compound solution

-

L-DOPA solution (e.g., 2 mg/mL)

-

Microplate reader

Procedure:

-

Collect hemolymph from chilled insect larvae into an ice-cold anticoagulant buffer.

-

Optionally, centrifuge the hemolymph at a low speed to pellet the hemocytes and use the plasma for the assay.

-

In a 96-well plate, mix a small volume of hemolymph (or plasma) with the this compound solution or a control buffer.

-

Initiate the reaction by adding the L-DOPA substrate solution.

-

Immediately measure the change in absorbance at 490 nm over a set period using a microplate reader in kinetic mode.

-

PPO activity is calculated from the rate of increase in absorbance.

Conclusion and Future Directions

This compound is a multifaceted secondary metabolite with significant potential in both medicine and agriculture. Its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and subsequent activation of the caspase cascade makes it a promising candidate for further investigation as an anticancer agent. Furthermore, its immunomodulatory effects on insects, particularly the inhibition of the prophenoloxidase system, provide valuable insights into fungal pathogenesis and may lead to the development of novel pest control strategies.

Future research should focus on several key areas. The precise molecular targets of this compound in both mammalian and insect cells remain to be fully elucidated. Identifying these targets will be crucial for a complete understanding of its mechanism of action and for the rational design of more potent and selective derivatives. Additionally, comprehensive in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound in preclinical models of cancer and infectious diseases. The biosynthetic pathway of this compound has been characterized, opening up possibilities for metabolic engineering to enhance its production or to generate novel analogs with improved pharmacological properties. Continued exploration of this intriguing fungal metabolite holds great promise for the discovery of new therapeutic leads and a deeper understanding of fungal biology.

Oosporein: A Bibenzoquinone with Potent Biological Activity and Immunomodulatory Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oosporein, a symmetrical 1,4-bibenzoquinone, is a secondary metabolite produced by a variety of fungal species, most notably the entomopathogenic fungus Beauveria bassiana. First identified in the 1960s, this red pigment has since garnered significant attention for its diverse and potent biological activities.[1] These activities, which include antibacterial, antifungal, antiviral, and cytotoxic effects, position this compound as a compound of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, biosynthetic pathway, and multifaceted biological significance. Particular emphasis is placed on its role in microbial competition and its intricate interactions with the insect immune system, a key factor in the virulence of this compound-producing entomopathogenic fungi. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, immunology, and drug discovery by consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways.

This compound: A Bibenzoquinone Derivative

This compound (C₁₄H₁₀O₈) is a dibenzoquinone characterized by its symmetrical structure. It is derived from the dimerization of two 2,3,5,6-tetrahydroxy-p-toluquinone units. Its distinctive red color is a notable feature, often imparting a reddish hue to the fungal cultures or infected hosts.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a polyketide synthase (PKS) gene cluster, which has been well-characterized in Beauveria bassiana.[1][2] The pathway commences with the production of orsellinic acid by the PKS OpS1. This precursor then undergoes a series of enzymatic modifications, including hydroxylation and oxidation, catalyzed by enzymes encoded within the gene cluster, such as OpS4 and OpS7. The final step involves the dimerization of the resulting benzenetetrol intermediate, a reaction catalyzed by the catalase OpS5, to yield this compound.[2] The entire process is regulated by the transcription factor OpS3, also encoded within the cluster.[2][3]

Biological Significance and Quantitative Data

This compound exhibits a broad spectrum of biological activities, which are summarized in the table below. Its primary ecological role for the producing fungus appears to be in outcompeting other microorganisms and modulating the host immune response to facilitate infection.

Quantitative Data Summary

| Biological Activity | Target Organism/Cell Line | Assay | Endpoint | Value | Reference(s) |

| Antibacterial | Pantoea sp. | Broth microdilution | MIC₅₀ | 3 µg/mL | [3] |

| Staphylococcus sp. | Broth microdilution | MIC₅₀ | 5 µg/mL | [3] | |

| Stenotrophomonas sp. | Broth microdilution | MIC₅₀ | 10 µg/mL | [3] | |

| Acinetobacter sp. | Broth microdilution | MIC₅₀ | 30 µg/mL | [3] | |

| Enterococcus sp. | Broth microdilution | MIC₅₀ | 100 µg/mL | [3] | |

| Antifungal | Phytophthora infestans | Radial growth inhibition | MIC | 16 µM | [4][5] |

| Antiviral | Influenza A virus | Cap-snatching assay | IC₅₀ | 20.0 µg/mL | [6] |

| Cytotoxicity | Madin-Darby Canine Kidney (MDCK) cells | MTT assay | IC₅₀ (24h) | 86 µM | |

| Murine Macrophage (RAW264.7) cells | MTT assay | IC₅₀ (24h) | 78 µM |

Mechanism of Action in Insect Immunity

A crucial aspect of this compound's biological significance is its role in suppressing the insect immune system, thereby promoting fungal pathogenesis. This compound has been shown to interfere with key components of the insect's innate immunity.[1][2][7]

Inhibition of the Prophenoloxidase (PPO) Cascade

The prophenoloxidase (PPO) activating system is a critical component of the insect humoral immune response, leading to melanization and encapsulation of foreign invaders. This compound has been demonstrated to inhibit the activity of PPO.[7] This inhibition is thought to be a key mechanism by which entomopathogenic fungi evade the host's immune defenses.

Downregulation of Antimicrobial Peptides

In addition to its effects on the PPO system, this compound has been shown to down-regulate the expression of antifungal peptides, such as gallerimycin, in insects.[7] This further weakens the host's ability to combat the fungal infection. While this compound's direct impact on the Toll and Imd signaling pathways, which are central to the regulation of antimicrobial peptide production, is still under investigation, its ability to modulate the expression of their downstream effectors is evident.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial

This protocol is adapted from the broth microdilution method used to determine the MIC₅₀ of this compound against various bacteria.[3]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial isolates (Pantoea sp., Staphylococcus sp., Stenotrophomonas sp., Acinetobacter sp., Enterococcus sp.)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum in MHB, adjusted to a concentration of 1 x 10⁶ CFU/mL.

-

Add 50 µL of the bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

-

Include positive control wells (bacterial inoculum in MHB without this compound) and negative control wells (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the optical density (OD) at 600 nm using a microplate reader.

-

The MIC₅₀ is defined as the lowest concentration of this compound that inhibits 50% of the bacterial growth compared to the positive control.

Antiviral Cap-Snatching Assay - Influenza A Virus

This protocol is based on the method used to determine the IC₅₀ of this compound against the cap-snatching activity of influenza A virus.[6]

Materials:

-

This compound stock solution

-

Influenza A virus virions

-

[³²P]Cap 1-labeled RNA substrate with a biotin tag (e.g., [³²P]Cap 1-GACU₃₂-biot)

-

Streptavidin-coated magnetic beads

-

Reaction buffer

-

Scintillation counter

Procedure:

-

In a reaction tube, incubate the [³²P]Cap 1-GACU₃₂-biot substrate with influenza A virions in the presence of varying concentrations of this compound.

-

Include a positive control (no this compound) and a negative control (no virus).

-

Incubate the reaction mixture to allow for the cap-snatching reaction to occur, where the viral endonuclease cleaves the capped RNA.

-

Add streptavidin-coated magnetic beads to the reaction mixture to capture the biotin-labeled, uncleaved RNA.

-

Separate the beads (containing uncleaved RNA) from the supernatant (containing the cleaved, non-biotinylated cap structure).

-

Measure the radioactivity in both the bead-bound fraction and the supernatant using a scintillation counter.

-

Calculate the percentage of cleaved RNA for each this compound concentration.

-

The IC₅₀ value is the concentration of this compound that inhibits 50% of the cap-snatching activity compared to the positive control.

Cytotoxicity Assay - MTT Method

This protocol describes the MTT assay used to determine the cytotoxic effects of this compound on MDCK and RAW264.7 cell lines.

Materials:

-

This compound stock solution

-

MDCK or RAW264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24 hours).

-

Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC₅₀ value is the concentration of this compound that reduces cell viability by 50%.

Conclusion and Future Directions

This compound stands out as a bibenzoquinone with a remarkable range of biological activities. Its well-defined biosynthetic pathway and its significant role in fungal-host and fungal-microbe interactions make it a compelling subject for further investigation. The quantitative data presented in this guide highlight its potential as a lead compound for the development of new antibacterial, antifungal, and antiviral agents. Furthermore, its ability to modulate the insect immune system opens up avenues for the development of novel pest control strategies.

Future research should focus on elucidating the precise molecular targets of this compound in its various biological activities. A deeper understanding of its mechanism of action will be crucial for any potential therapeutic or agricultural applications. Additionally, exploring the synergistic effects of this compound with existing antimicrobial agents could lead to the development of more effective combination therapies. The information compiled in this technical guide provides a solid foundation for these future endeavors, empowering researchers to unlock the full potential of this fascinating natural product.

References

- 1. Detection of Enzyme Distribution, Expression, Activation, and Activity of Insect Prophenoloxidase | Springer Nature Experiments [experiments.springernature.com]

- 2. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Pro-phenol oxidase activating proteinase from an insect, Manduca sexta: A bacteria-inducible protein similar to Drosophila easter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to Oosporein Extraction from Fungal Cultures

Introduction

Oosporein is a red-pigmented dibenzoquinone secondary metabolite produced by various fungal species, including the entomopathogenic genera Beauveria and Chaetomium, as well as some plant endophytic and soil fungi[1][2]. First identified in Oospora colorans, this compound exhibits a wide range of biological activities, including insecticidal, antimicrobial, antiviral, and phytotoxic effects[1][3]. Its potential applications in agriculture as a biocontrol agent and in medicine have made the development of efficient and reliable extraction protocols a priority for researchers. This document provides detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the compound.

Experimental Protocols

Protocol 1: Fungal Culture for this compound Production

This protocol details the steps for cultivating this compound-producing fungi, primarily focusing on Beauveria bassiana, a well-documented producer.

1.1. Materials and Reagents:

-

Fungal Strain: Beauveria bassiana (e.g., strain Bb0062 or ARSEF 2860)[4][5]

-

Culture Media:

-

For pH-controlled culture (optional but recommended):

-

Sterile baffled Erlenmeyer flasks

-

Incubator shaker

-

Sterile distilled water with 0.05% Tween 80

-

Hemacytometer or spectrophotometer for spore counting

1.2. Procedure:

-

Inoculum Preparation:

-

Grow the fungal strain on PDA plates for approximately 1-2 weeks at 25-26°C until conidia are fully formed[5].

-

Harvest conidia by flooding the plate with a sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile miracloth or glass wool to remove mycelial debris.

-

Adjust the conidial suspension concentration to 1 x 10⁷ conidia/mL using a hemacytometer[5].

-

-

Liquid Fermentation:

-

Inoculate 100 mL of liquid medium (e.g., SDB) in a 250 mL baffled Erlenmeyer flask with the prepared conidial suspension to a final concentration of 1 x 10⁵ conidia/mL.

-

For enhanced production, use a buffered medium. Studies have shown that alkaline conditions (pH 8.0) significantly promote this compound production in wild-type strains[5].

-

Incubate the flasks at 25-26°C on a rotary shaker at 140-150 rpm for 3 to 7 days[4][5][6]. The appearance of a deep red pigmentation in the culture broth is indicative of this compound production[2].

-

Protocol 2: Solvent Extraction of this compound

This protocol describes the extraction of this compound from the liquid culture filtrate using an organic solvent.

2.1. Materials and Reagents:

-

Culture broth from Protocol 1

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

-

Methanol or DMSO for reconstitution[6]

-

Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

2.2. Procedure:

-

Mycelia Separation:

-

After the incubation period, harvest the culture by filtering it through a Buchner funnel or by centrifugation to separate the fungal mycelia from the culture filtrate[6]. The filtrate contains the secreted this compound.

-

-

Acidification:

-

Liquid-Liquid Extraction:

-

Pour the acidified filtrate into a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure[2][6]. This compound will partition into the ethyl acetate layer, which will turn red.

-

Allow the layers to separate completely. Drain and collect the lower aqueous layer. Collect the upper, red-colored ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with a fresh volume of ethyl acetate two more times to maximize yield.

-

Pool all the ethyl acetate extracts.

-

-

Drying and Concentration:

-

Dry the pooled organic extract by adding a sufficient amount of anhydrous Na₂SO₄ and swirling until the solvent is clear.

-

Decant or filter the dried extract to remove the Na₂SO₄.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C. The resulting product is a crude, red-colored solid[6].

-

-

Reconstitution and Storage:

Data Presentation

Table 1: Reported this compound Yields from Various Fungal Strains and Culture Conditions

| Fungal Strain | Culture Condition | This compound Yield | Reference |

| Beauveria bassiana (Wild-Type) | Liquid Culture | 31.34 ± 4.41 µg/mL | [3] |

| Beauveria bassiana (ΔOpS2 Mutant) | Liquid Culture | 48.71 ± 8.16 µg/mL | [3] |

| Beauveria bassiana (OpS3 Overexpression) | Culture Supernatant | 0.05 - 0.2 mg/mL (50 - 200 µg/mL) | [1] |

| Beauveria bassiana | Basal Medium, 7 days | 150 - 200 mg/L (150 - 200 µg/mL) | [2] |

| Beauveria bassiana PQ2 | Biofilm Bioreactor, 168 h | 183 mg/L (183 µg/mL) | [8] |

| Beauveria bassiana | Submerged Fermentation | Up to 480 mg/L (480 µg/mL) | [8] |

| Beauveria brongniartii | Submerged Culture | 270 mg/L (270 µg/mL) | [8] |

| Beauveria brongniartii | Culture Broth | 524.9 µg/mL | [9][10] |

| Beauveria bassiana (Wild-Type) | 0.5x SDB, pH 8.0, 3 days | 0.039 - 0.166 mg/mL (39 - 166 µg/mL) | [5] |

Visualizations: Workflows and Pathways

References

- 1. pnas.org [pnas.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a Biofilm Bioreactor Designed for the Single-Step Production of Aerial Conidia and this compound by Beauveria bassiana PQ2 [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Accurate determination of this compound in fungal culture broth by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC-Based Quantification of Oosporein

This document provides detailed application notes and experimental protocols for the quantification of oosporein, a toxic secondary metabolite produced by various fungi, using High-Performance Liquid Chromatography (HPLC). These methods are suitable for researchers, scientists, and professionals involved in natural product analysis, mycotoxin research, and drug development.

Application Note 1: Quantification of this compound in Fungal Culture and Biocontrol Formulations

This application note describes a sensitive HPLC-Diode Array Detection (DAD) method adapted from the work of Seger et al. (2005) for the quantification of this compound in complex matrices such as fungal culture broth and bio-control formulations.[1][2]

Principle:

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample extract. A binary solvent gradient is employed for efficient elution. Detection and quantification are achieved using a Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound, which is 287 nm.[1][3]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

This compound analytical standard (>95% purity).

-

HPLC grade methanol, acetonitrile, and water.

-

Formic acid or Trifluoroacetic acid (TFA).

-

Britton-Robinson buffer components (boric acid, phosphoric acid, acetic acid, sodium hydroxide).

-

Syringe filters (0.45 µm).

Experimental Protocol 1

1. Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or DMSO.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 0.1 to 100 µg/mL).

2. Sample Preparation:

-

Fungal Culture Broth:

-

Centrifuge the culture broth to separate the mycelia from the supernatant.

-

Dilute the supernatant with a Britton-Robinson buffer (pH 5.5) and methanol mixture (3:7, v/v).[1]

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

-

-

Biocontrol Formulations (Solid):

-

Homogenize a known weight of the formulation.

-

Extract the homogenized sample with the Britton-Robinson buffer (pH 5.5) and methanol mixture (3:7, v/v).[1]

-

Sonication or vortexing can be used to improve extraction efficiency.

-

Centrifuge the extract to pellet solid debris.

-